

# An In-depth Technical Guide to 2-Chloro-3-methylpyridine

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## Compound of Interest

Compound Name: 2-Chloro-3-methylpyridine

Cat. No.: B094477

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-3-methylpyridine** (CAS No. 18368-76-8), a pivotal heterocyclic building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and essential agrochemicals.<sup>[1][2]</sup> Its unique molecular structure facilitates the introduction of specific functionalities into larger, more complex molecules.<sup>[1]</sup>

## Chemical and Physical Properties

**2-Chloro-3-methylpyridine** is a colorless to light yellow liquid at room temperature.<sup>[3][4][5]</sup> It possesses a distinct, pungent, and strongly irritating odor.<sup>[3]</sup> Due to the presence of both chlorine and a methyl group, it exhibits a degree of lipid solubility and is soluble in many organic solvents.<sup>[3]</sup>

Table 1: Physical and Chemical Properties of **2-Chloro-3-methylpyridine**

Property	Value	Source(s)
CAS Number	18368-76-8	[1][2][4][5][6][7]
Molecular Formula	C6H6ClN	[2][3][4][5][6][7][8]
Molecular Weight	127.57 g/mol	[2][3][4][5][6][7][8]
Appearance	Colorless to light yellow liquid	[2][3][4][5]
Boiling Point	187 - 193 °C	[3][4][5]
Melting Point	-45 °C	[3]
Density	1.148 - 1.17 g/cm <sup>3</sup> at 25 °C	[3][4]
Flash Point	72 - 79 °C	[3][5]
Refractive Index	1.532 - 1.534	[3][4][5]
Vapor Pressure	0.267 hPa (20 °C) / 0.679 mmHg (25 °C)	[3][5]
Solubility in Water	Slightly soluble	[3]

## Chemical Reactivity and Profile

The chemical behavior of **2-Chloro-3-methylpyridine** is largely dictated by the pyridine ring and its substituents.

- **Nucleophilic Substitution:** The chlorine atom at the 2-position is highly activated towards nucleophilic substitution.[3] The electronegativity of the chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to attack by nucleophiles. For instance, it can react with hydroxide ions to form 3-methyl-2-pyridinol, a common reaction in medicinal chemistry to introduce hydroxyl groups.[3]
- **Basicity:** The nitrogen atom in the pyridine ring has a lone pair of electrons, conferring basic properties. However, the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group result in **2-Chloro-3-methylpyridine** being a weaker base than pyridine itself.[3] This modified basicity influences its reactivity in acid-base and catalytic reactions.[3]

- Redox Reactions: The pyridine ring can undergo oxidation under the influence of suitable oxidizing agents to form pyridine N-oxide derivatives.<sup>[3]</sup> These N-oxides have found applications in the development of pesticides and in materials science.<sup>[3]</sup>

## Synthesis Methodologies

The synthesis of **2-Chloro-3-methylpyridine** can be achieved through various routes. The choice of method often depends on the desired scale, purity, and available starting materials.

### Experimental Protocol 1: Synthesis from 3-Methyl-2-pyridinecarboxylic Acid

A general laboratory-scale procedure involves the decarboxylative chlorination of 3-methyl-2-pyridinecarboxylic acid.<sup>[4]</sup>

Materials:

- 3-Methyl-2-pyridinecarboxylic acid
- Sodium hydroxide (NaOH)
- Tetrabutylammonium chloride (TBAC)
- Di-tert-butyl peroxide (DTBP)
- Acetonitrile (CH<sub>3</sub>CN)
- Petroleum ether
- Ethyl acetate
- 25 mL Schlenk reaction flask
- Oil bath
- Silica gel for column chromatography

Procedure:

- To a 25 mL Schlenk reaction flask, add 3-methyl-2-pyridinecarboxylic acid (56.7 mg, 0.3 mmol), sodium hydroxide (16.0 mg, 0.15 mmol), tetrabutylammonium chloride (26.3 mg, 0.45 mmol), and di-tert-butyl peroxide (165  $\mu$ L, 0.9 mmol).[4]
- Add 1 mL of acetonitrile as the solvent.[4]
- Place the reaction mixture in an oil bath preheated to 50 °C and stir for 20 hours.[4]
- After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield **2-Chloro-3-methylpyridine**. [4]

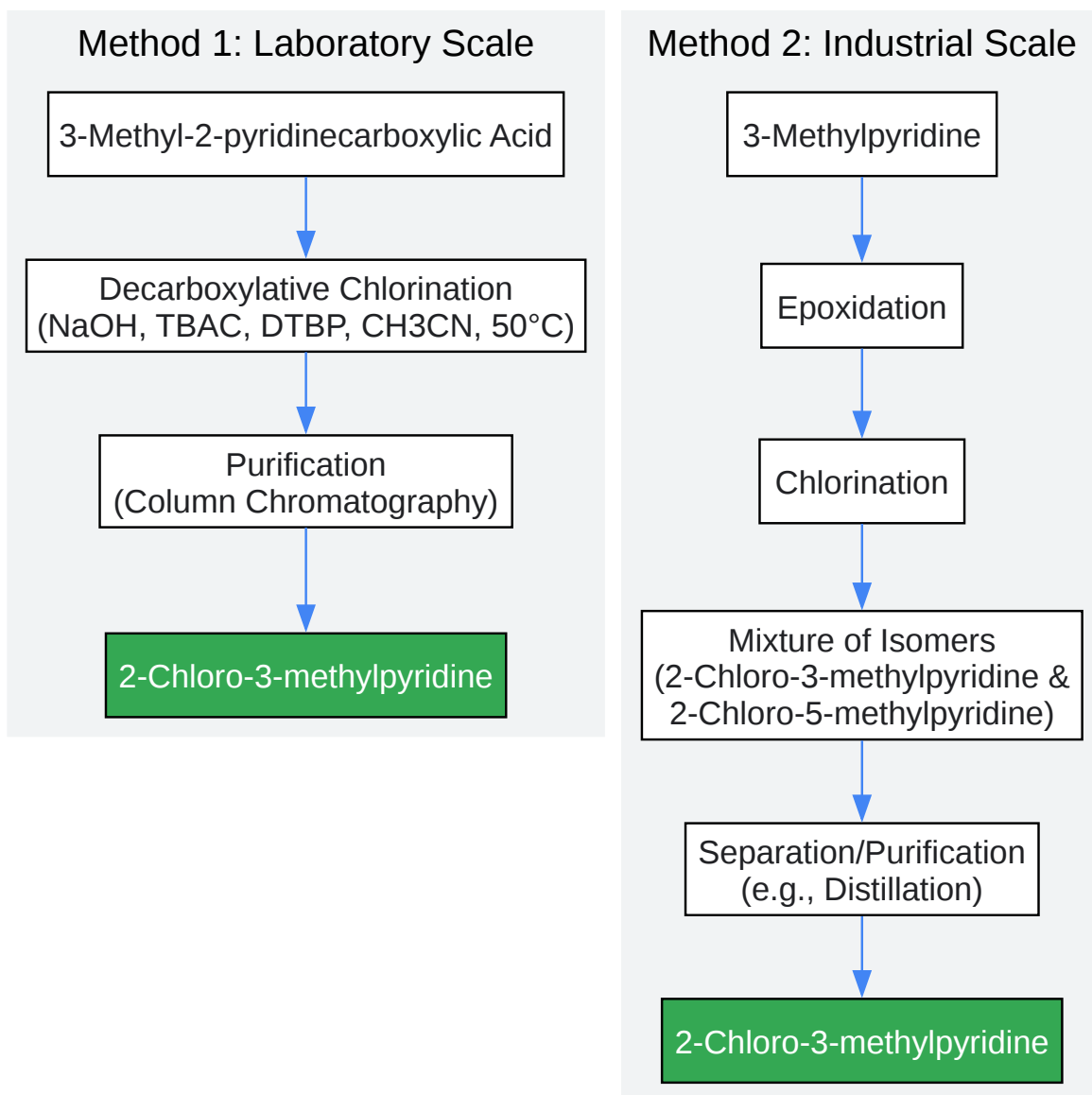
## Experimental Protocol 2: Industrial Synthesis via Site-Specific Chlorination

A common industrial method for preparing **2-Chloro-3-methylpyridine** is the site-specific chlorination of 3-methylpyridine.[4]

Procedure Outline:

- Epoxidation: 3-methylpyridine is first epoxidized.[4]
- Chlorination: The resulting epoxide is then chlorinated.[4]
- Product Mixture: This process typically yields a mixture of **2-chloro-3-methylpyridine** and 2-chloro-5-methylpyridine.[4] The **2-chloro-3-methylpyridine** isomer usually constitutes about 20% of the mixture by mass.[4]
- Separation: Further purification steps, such as distillation, are required to isolate the desired **2-chloro-3-methylpyridine**. A patented method describes a process involving hydrodechlorination of the 2-chloro-5-methylpyridine isomer to 3-picoline, which can be more easily separated by rectification due to a larger boiling point difference.[9]

## Generalized Synthesis Workflow



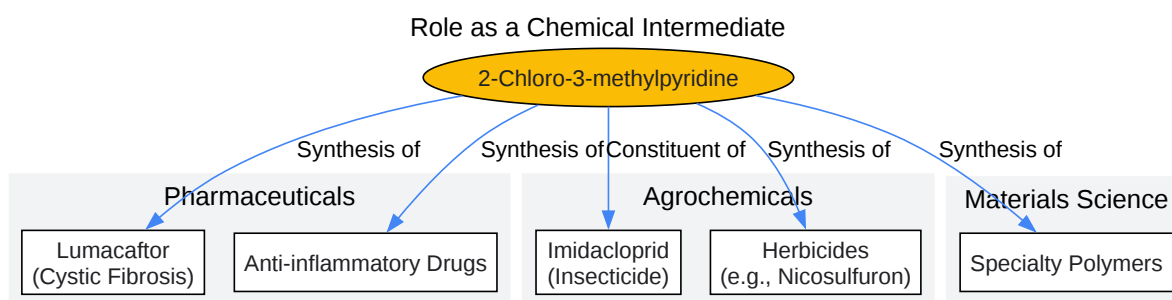
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Caption: Generalized synthesis workflows for **2-Chloro-3-methylpyridine**.

## Applications in Research and Development

**2-Chloro-3-methylpyridine** is a crucial intermediate in the synthesis of various high-value chemicals.[1][2]

- **Pharmaceuticals:** It is a key building block for a variety of drugs.[2][3] A notable example is its use as an intermediate in the synthesis of Lumacaftor, a drug used to treat certain types of cystic fibrosis.[4] It is also used in the development of anti-inflammatory and analgesic drugs.[2]
- **Agrochemicals:** This compound is an important intermediate for numerous pesticides.[4][9] It is used in the production of herbicides like fluazifop and nicosulfuron.[4][9] Furthermore, **2-Chloro-3-methylpyridine** is an active ingredient and a major constituent of imidacloprid, a systemic insecticide that functions as an insect neurotoxin.[4][6][10]
- **Materials Science:** The compound is utilized in the synthesis of specialty polymers and materials, where it can impart unique properties such as enhanced stability and conductivity. [2][3]



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Caption: Role of **2-Chloro-3-methylpyridine** as a key intermediate.

## Safety and Handling

**2-Chloro-3-methylpyridine** is classified as a hazardous substance and requires careful handling.

Hazard Classifications (GHS-US):[11]

- Flammable Liquid (Category 4)
- Acute toxicity, Oral (Category 4)
- Skin corrosion/Irritation (Category 2)
- Serious Eye Damage/Irritation (Category 2B)
- Specific target organ toxicity (Single exposure) (Category 3)

Precautionary Measures:

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.<sup>[11][12]</sup> Avoid breathing vapors or mist.<sup>[11]</sup> Do not eat, drink, or smoke when using this product.<sup>[11]</sup>
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.<sup>[3][13][14]</sup> Keep containers securely closed when not in use and away from heat, sparks, and open flames.<sup>[11]</sup> Recommended storage temperature can be at ambient temperature or refrigerated (-20°C or 0-8°C for long-term stability).<sup>[2][6][11]</sup>
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.<sup>[11]</sup> If on skin, wash with plenty of soap and water.<sup>[11]</sup> If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.<sup>[11]</sup>

This compound is intended for research and development purposes only and is not for human, therapeutic, or diagnostic use.<sup>[6][7]</sup>

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